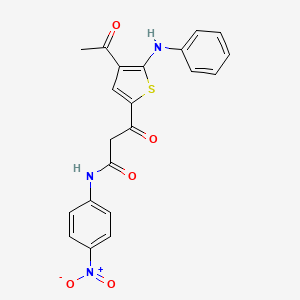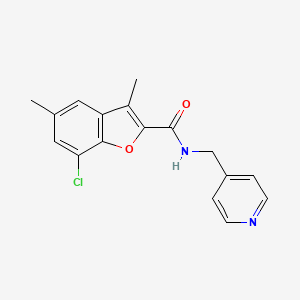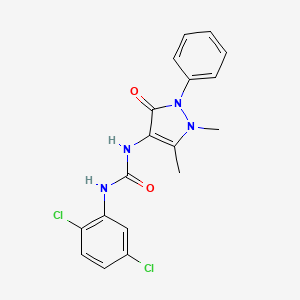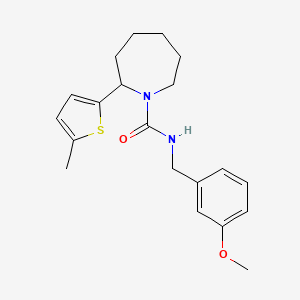
3-(4-acetyl-5-anilino-2-thienyl)-N-(4-nitrophenyl)-3-oxopropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-acetyl-5-anilino-2-thienyl)-N-(4-nitrophenyl)-3-oxopropanamide is a compound that has been widely used in scientific research for its potential as a therapeutic agent. This compound is also known as ATN-224, and it has been studied for its potential use in treating a variety of diseases. In
Wirkmechanismus
The exact mechanism of action of ATN-224 is not fully understood. However, studies have shown that this compound inhibits the activity of the enzyme thioredoxin-1, which plays a key role in regulating cellular redox status. By inhibiting thioredoxin-1, ATN-224 disrupts the redox balance of cancer cells, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that ATN-224 has several biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. Additionally, ATN-224 has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ATN-224 in lab experiments is its low toxicity profile. This makes it a safe compound to work with in the lab. Additionally, studies have shown that this compound has anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of these diseases. However, one limitation of using ATN-224 in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments to fully elucidate its effects.
Zukünftige Richtungen
There are several future directions for the study of ATN-224. One potential area of research is the development of new synthetic methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of ATN-224 and its effects on different types of cancer cells. Finally, studies are needed to determine the efficacy and safety of this compound in preclinical and clinical trials.
Synthesemethoden
The synthesis of 3-(4-acetyl-5-anilino-2-thienyl)-N-(4-nitrophenyl)-3-oxopropanamide involves several steps. The first step involves the reaction of 4-nitroaniline with thionyl chloride to form 4-nitrophenyl isothiocyanate. This is followed by the reaction of the isothiocyanate with 4-acetyl-5-amino-2-thiophenecarboxylic acid to form the intermediate product. The final step involves the reaction of the intermediate product with acetic anhydride to form the final compound.
Wissenschaftliche Forschungsanwendungen
ATN-224 has been studied for its potential use in treating a variety of diseases, including cancer, inflammatory diseases, and cardiovascular diseases. Studies have shown that this compound has anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of these diseases.
Eigenschaften
IUPAC Name |
3-(4-acetyl-5-anilinothiophen-2-yl)-N-(4-nitrophenyl)-3-oxopropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c1-13(25)17-11-19(30-21(17)23-14-5-3-2-4-6-14)18(26)12-20(27)22-15-7-9-16(10-8-15)24(28)29/h2-11,23H,12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXHREUMAKFLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SC(=C1)C(=O)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-acetyl-5-anilino-2-thienyl)-N-(4-nitrophenyl)-3-oxo-propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(dimethylamino)benzylidene]-5-(4-ethylphenyl)-2(3H)-furanone](/img/structure/B5185581.png)
![2-[4-(1H-indol-2-yl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5185588.png)
![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5185595.png)
![8-iodo-6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5185597.png)

![2-(4-bromophenyl)-3-[4-(4-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5185609.png)
![methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate](/img/structure/B5185612.png)
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5185625.png)
![ethyl 6-tert-butyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5185630.png)
![(3aS*,5S*,9aS*)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5185637.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5185646.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5185668.png)

